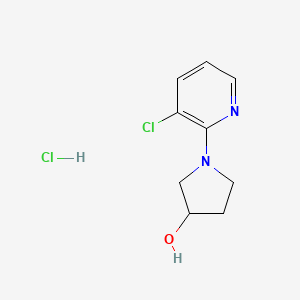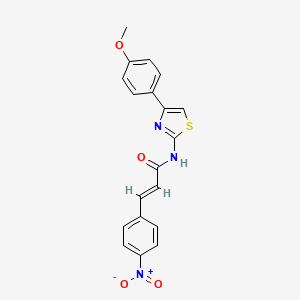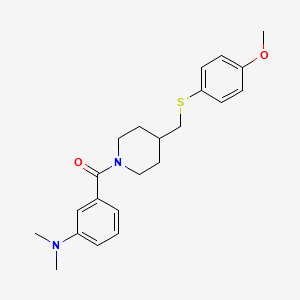
C12H8FN5OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C12H8FN5OS, also known as 2-(1H-tetrazol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of oxadiazole derivatives and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of C12H8FN5OS is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
C12H8FN5OS has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2. C12H8FN5OS has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of C12H8FN5OS is its potential pharmacological properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its pharmacological properties. Additionally, its potential toxicity and side effects need to be thoroughly investigated before its clinical application.
Orientations Futures
There are several future directions for the research of C12H8FN5OS. One direction is to investigate its mechanism of action in more detail to optimize its pharmacological properties. Another direction is to study its potential toxicity and side effects to ensure its safety for clinical use. Additionally, its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be further explored. Finally, the development of new synthetic methods for C12H8FN5OS may lead to the discovery of more potent derivatives.
Méthodes De Synthèse
C12H8FN5OS can be synthesized through various methods, including the reaction of 4-fluorobenzonitrile with hydrazine hydrate, followed by the reaction with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate, followed by the reaction with carbon disulfide and sodium hydroxide.
Applications De Recherche Scientifique
C12H8FN5OS has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anti-cancer activities. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. C12H8FN5OS has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5OS/c13-8-3-1-7(2-4-8)9-10(17-18-16-9)11(19)15-12-14-5-6-20-12/h1-6H,(H,14,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINBACSIRHAZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C12H8FN5OS | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)

![3,4,5-trimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2854395.png)


![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)

![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)
![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)

